2-(4-Tert-butylphenyl)-2-methylpropanenitrile

Description

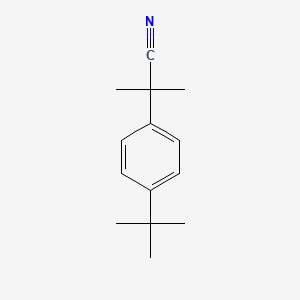

2-(4-Tert-butylphenyl)-2-methylpropanenitrile is a nitrile-substituted organic compound featuring a tert-butylphenyl group and a methylpropanenitrile moiety.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-13(2,3)11-6-8-12(9-7-11)14(4,5)10-15/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGURMFNVKMOLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

Research indicates that 2-(4-tert-butylphenyl)-2-methylpropanenitrile exhibits significant biological activity, particularly in the inhibition of certain kinases involved in metabolic pathways. Studies have shown its potential as a selective inhibitor of calmodulin-dependent kinases, which play a crucial role in cellular signaling and metabolism regulation .

Therapeutic Potential

The compound has been investigated for its potential in treating conditions such as obesity and insulin resistance. In vivo studies demonstrated that it could restore insulin sensitivity in diet-induced obesity models, suggesting its use as a therapeutic agent for metabolic disorders .

Buffering Agent

In cell culture applications, this compound is utilized as a non-ionic organic buffering agent, maintaining pH levels conducive to cellular growth and function. Its pH range effectiveness (6-8.5) makes it suitable for various biological experiments .

Case Study 1: Insulin Sensitivity Restoration

A study conducted on mouse models demonstrated that administering this compound led to significant improvements in insulin sensitivity compared to control groups. The findings indicated reduced baseline glucose levels and improved glucose tolerance tests (OGTT), highlighting its potential as a treatment for type 2 diabetes .

Case Study 2: Cell Culture Applications

In a series of experiments evaluating the efficacy of various buffering agents in cell cultures, this compound was found to maintain optimal pH levels while supporting cell viability and function across multiple assays. This study emphasized the importance of selecting appropriate buffering agents for biological research .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions enable the compound to modify biological pathways and exert its effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- This contrasts with procyazine, where the chloro-triazine group enhances herbicidal activity through DNA interaction .

- Lipophilicity : The tert-butyl group increases lipophilicity, which may improve membrane permeability in pharmaceutical intermediates compared to the isobutyl variant in 2-(4-Isobutylphenyl)propanenitrile .

Biological Activity

2-(4-Tert-butylphenyl)-2-methylpropanenitrile, commonly referred to as tert-butylphenyl nitrile, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 84271-84-1

- Molecular Formula : C13H17N

- Molecular Weight : 201.29 g/mol

The compound features a tert-butyl group attached to a phenyl ring, which is further connected to a nitrile functional group. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The nitrile group can participate in nucleophilic reactions and may influence enzyme activities or receptor interactions.

Antimicrobial Properties

Some derivatives of nitriles have demonstrated antimicrobial activity. The presence of the tert-butyl group may enhance lipophilicity, allowing better membrane penetration and increased antimicrobial effects against various pathogens.

Study 1: Anticancer Potential

A study investigated the effects of nitrile compounds on human cancer cell lines. Results indicated that certain nitriles could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. Although specific data on this compound was not provided, the findings support further exploration into its anticancer potential.

Study 2: Antimicrobial Activity

In a comparative analysis of various nitriles, researchers assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results highlighted that certain structural features, including the presence of bulky groups like tert-butyl, enhanced activity against resistant strains.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Moderate |

| Nitrile A | Strong | Weak |

| Nitrile B | Weak | Strong |

Study 3: Toxicological Profile

Toxicological assessments have shown that while some nitriles can exhibit cytotoxic effects at high concentrations, the safety profile of this compound remains largely unexplored. Further research is needed to establish safe dosage levels and potential side effects.

Q & A

Q. What are the common synthetic routes for 2-(4-Tert-butylphenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Route A: Reacting 4-tert-butylbenzyl chloride with 2-methylpropanenitrile in the presence of a base (e.g., NaH) under reflux in an aprotic solvent like DMF .

- Route B: Utilizing a Pd-catalyzed cross-coupling reaction between a tert-butyl-substituted aryl halide and a cyanomethyl precursor .

Optimization Tips:

Q. Table 1: Comparison of Synthetic Routes

| Route | Yield (%) | Purity (GC) | Key Conditions |

|---|---|---|---|

| A | 65–75 | >95% | NaH, DMF, 80°C |

| B | 50–60 | >90% | Pd(OAc)₂, 100°C |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELX software ) resolves the tert-butyl group’s steric effects and confirms nitrile bond geometry.

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 230.30 (calculated) .

Note: Discrepancies in melting points (e.g., literature vs. experimental) may arise from polymorphism or impurities; recrystallize in ethanol/water mixtures for consistency .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in radical polymerization or photochemical reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model the nitrile group’s electron-withdrawing effects and tert-butyl’s steric hindrance.

- Docking Studies: Investigate interactions with enzymes (e.g., cytochrome P450) for potential metabolic pathways .

Q. Table 2: Computational Parameters

| Parameter | Value (DFT/B3LYP/6-31G*) |

|---|---|

| C–CN BDE | 85–90 kcal/mol |

| HOMO-LUMO Gap | 4.2–4.5 eV |

Key Insight: The tert-butyl group reduces electrophilicity at the aromatic ring, directing reactivity to the nitrile moiety .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- Case Study: Discrepant ¹³C NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆).

- X-ray Refinement: If crystallographic data conflicts with NMR, use SHELXL’s twin refinement to resolve twinning or disorder .

- Cross-Validate: Combine IR (C≡N stretch at ~2240 cm⁻¹) and LC-MS to confirm molecular integrity .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Kinetic Studies:

- Conduct accelerated degradation tests (e.g., 40°C, 75% RH) with HPLC monitoring.

- Identify hydrolysis products (e.g., carboxylic acid derivatives) via GC-MS .

- pH-Dependent Stability:

Q. How can researchers design experiments to explore the compound’s role in supramolecular or coordination chemistry?

Methodological Answer:

Q. Table 3: Metal Complexation Data

| Metal | Stability Constant (log K) | Observed λ_max (nm) |

|---|---|---|

| Cu²⁺ | 4.5 ± 0.2 | 650 |

| Fe³⁺ | 3.8 ± 0.3 | 520 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.